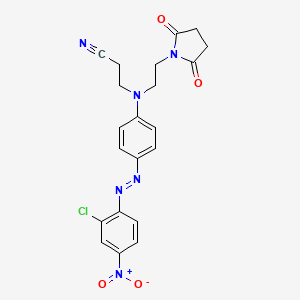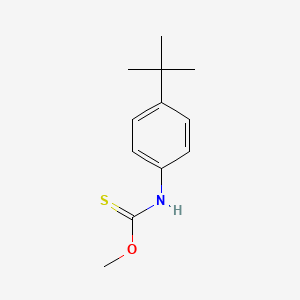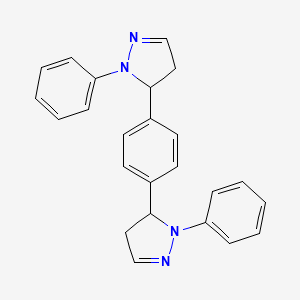
5,5'-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole): is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are five-membered rings containing two nitrogen atoms. This particular compound is characterized by the presence of a phenylene bridge connecting two pyrazole units, each substituted with a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the condensation of phenylhydrazine with chalcones under acidic or basic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms. Common reagents include halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.
Substitution: Halogens, alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: In biological research, 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) has been studied for its potential antimicrobial and antitubercular activities. It has shown promising results against various bacterial and fungal strains .
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent. Studies have shown that it exhibits significant activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as luminescent materials or catalysts for chemical reactions .
Mécanisme D'action
The exact mechanism of action of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins involved in microbial metabolism. The compound may inhibit the synthesis of essential biomolecules, leading to the death of microbial cells .
Comparaison Avec Des Composés Similaires
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: A heterocyclic compound with similar structural features but different functional groups.
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with a phenylene bridge but containing oxazole rings instead of pyrazole.
Uniqueness: The uniqueness of 5,5’-(1,4-Phenylene)bis(1-phenyl-4,5-dihydro-1H-pyrazole) lies in its specific arrangement of pyrazole rings and phenyl groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
63095-00-1 |
|---|---|
Formule moléculaire |
C24H22N4 |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
2-phenyl-3-[4-(2-phenyl-3,4-dihydropyrazol-3-yl)phenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C24H22N4/c1-3-7-21(8-4-1)27-23(15-17-25-27)19-11-13-20(14-12-19)24-16-18-26-28(24)22-9-5-2-6-10-22/h1-14,17-18,23-24H,15-16H2 |
Clé InChI |
ZGENJKOXUYQLPP-UHFFFAOYSA-N |
SMILES canonique |
C1C=NN(C1C2=CC=C(C=C2)C3CC=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


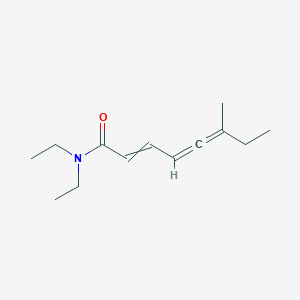
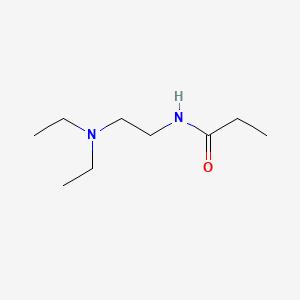
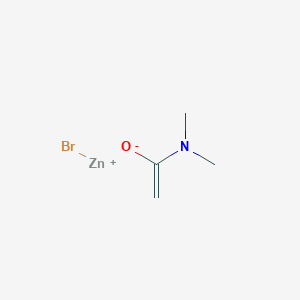
![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
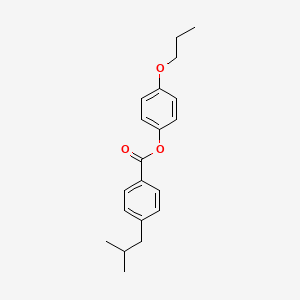
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
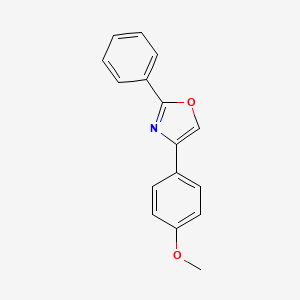
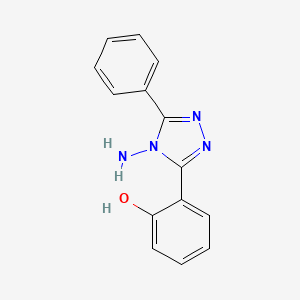
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

